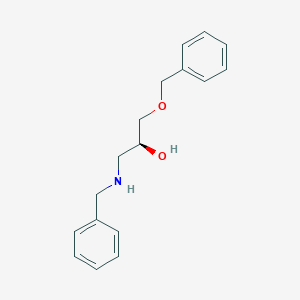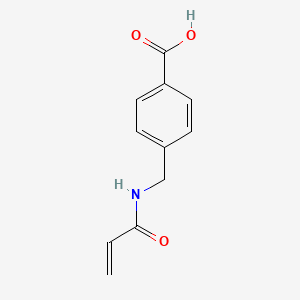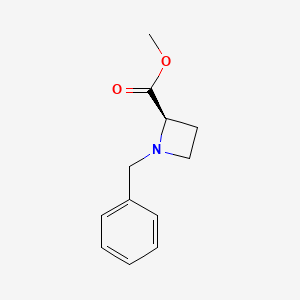![molecular formula C14H23N3 B3114832 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-21-9](/img/structure/B3114832.png)
3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine
Descripción general
Descripción
“3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.36 and 306.27400 when it forms a dihydrochloride . It appears as an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 . The exact mass of the dihydrochloride form is 305.14300 .Physical And Chemical Properties Analysis
The compound is an oil . The LogP value is 3.77300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Piperazine derivatives play a crucial role in medicinal chemistry due to their ability to modulate pharmacokinetic properties. Researchers have explored incorporating the piperazine ring into biologically active compounds for various disease states. These include antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications . Additionally, the piperazine motif is present in potential treatments for Parkinson’s and Alzheimer’s diseases.
Antibacterial Activity
The novel compound 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine has been synthesized and characterized. Its structure was confirmed using high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments. Researchers have investigated its antibacterial activity, making it a promising candidate for combating bacterial infections .
Organic Synthesis and Heterocyclic Chemistry
The compound’s synthesis involves a three-step protocol, including the preparation of a 1,2,4-triazole derivative. The Mannich reaction, which incorporates the piperazine moiety, is a key step in this process. Organic chemists can explore variations of this reaction to create diverse piperazine-containing compounds with potential biological activities .
Neuropharmacology
Given the piperazine ring’s presence in drugs for neurological disorders, further investigation into the compound’s effects on neurotransmitter systems and receptors could yield valuable insights. Researchers might explore its potential as a neuroprotective agent or in managing conditions like Parkinson’s and Alzheimer’s diseases .
Psychoactive Substances
Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances for recreational purposes. While this application is not recommended due to safety concerns, it highlights the compound’s diverse pharmacological effects .
Chemical Biology and Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of piperazine-containing compounds is essential for drug design. Researchers can explore modifications to the 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine scaffold to optimize its pharmacological properties. Techniques like computational modeling and SAR studies can guide these efforts .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine” could involve further exploration of its potential biological activities, given that similar compounds have shown antifungal, antibacterial, and antitumor activities . Additionally, more research could be done to fully understand its synthesis and chemical reactions.
Propiedades
IUPAC Name |
3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-13-5-2-3-6-14(13)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZPKNILUZZSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



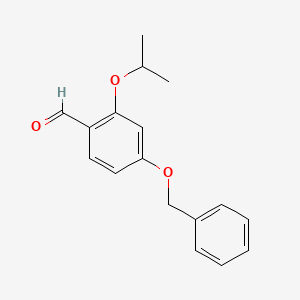
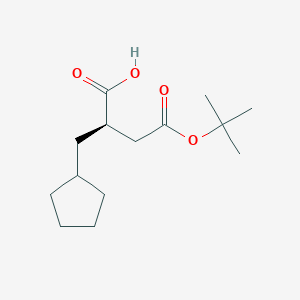
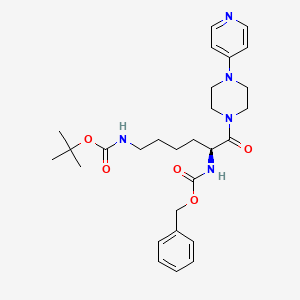
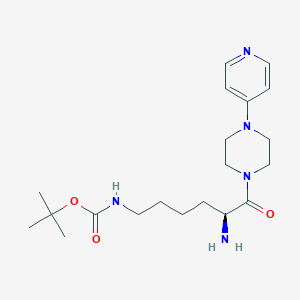
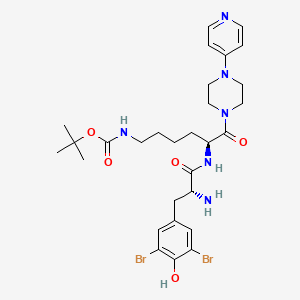

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)

